molecular formula C22H24N2O4S B4577639 3,3'-thiobis[N-(4-acetylphenyl)propanamide]

3,3'-thiobis[N-(4-acetylphenyl)propanamide]

Cat. No. B4577639
M. Wt: 412.5 g/mol
InChI Key: MPRNWRNAVDWRQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3,3'-thiobis[N-(4-acetylphenyl)propanamide] involves copper-catalyzed anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. This method has been successfully applied to obtain 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which can further undergo cyclization to yield compounds with significant antibacterial and antifungal properties (Baranovskyi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. X-ray crystallography has provided detailed insights into the geometric parameters, confirming the stabilization of the molecule's geometry through intramolecular interactions (Mabkhot et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the acyl thiourea derivatives, such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, demonstrate the compound's ability to undergo various interactions, including hydrogen bonding and van der Waals interactions. These reactions are crucial for understanding the compound's reactivity profile and its potential applications in medicinal chemistry and material science (Khalid et al., 2022).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are pivotal for the practical application of such compounds. Studies on related compounds have shown that these properties can be finely tuned by modifying the molecular structure, which is crucial for developing new materials and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with various substrates, are essential for understanding the compound's potential utility. For example, the synthesis and characterization of acetophenone-based derivatives have revealed their potential as inhibitors for enzymes like tyrosinase and ribonucleotide reductase, indicating the significance of chemical property analysis in identifying new therapeutic agents (Saeed et al., 2022).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related aryl substituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment through copper catalytic anionarylation of acrylic and methacrylic acids amides showcases the compound's relevance in chemical synthesis. The resulting compounds exhibit antibacterial and antifungal properties, indicating their potential in medicinal chemistry applications (Baranovskyi et al., 2018).

Biological Activities

The compound's framework is central to the development of novel anticancer agents. For instance, the synthesis and evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds have shown broad-spectrum antitumor efficiency across various tumor cell lines, highlighting the compound's significance in cancer research (Mohamed et al., 2016).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of related compounds, synthesized through similar chemical frameworks, have been extensively studied. These studies contribute to the understanding of how modifications in the compound's structure can impact its biological activity, potentially leading to the development of new antimicrobial and antifungal agents.

Catalytic Applications

In catalysis, the compound's related structures have been utilized in asymmetric electrophilic cyanation processes, demonstrating the potential of these compounds in synthetic organic chemistry to create chiral centers with high enantioselectivity (Qiu et al., 2017).

properties

IUPAC Name

3-[3-(4-acetylanilino)-3-oxopropyl]sulfanyl-N-(4-acetylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15(25)17-3-7-19(8-4-17)23-21(27)11-13-29-14-12-22(28)24-20-9-5-18(6-10-20)16(2)26/h3-10H,11-14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRNWRNAVDWRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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